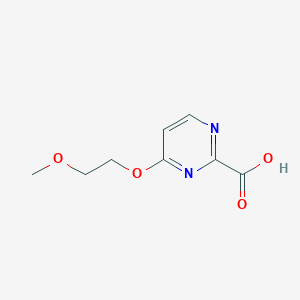

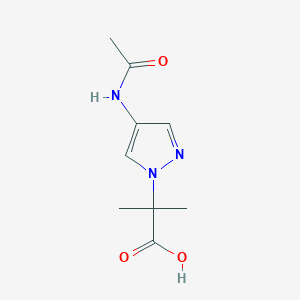

4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

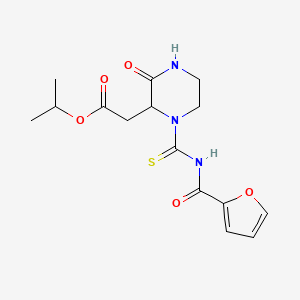

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and conditions that need to be optimized for high yields. For instance, the synthesis of a related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, was achieved through a two-step reaction with a total yield of not less than 75% under optimal conditions . This indicates that the synthesis of "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" could also involve multi-step reactions with careful optimization of conditions to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of pyridine-2-carboxylic acid derivatives was analyzed using FT-IR and UV-Vis spectroscopy, as well as DFT calculations . These techniques can provide detailed information on the ground state geometries, vibration wavenumbers, and electronic absorption wavelengths, which are essential for understanding the molecular structure of "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions, as demonstrated by the synthesis of heteroarylpyrimidines from 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . These reactions are crucial for the functionalization of the pyrimidine core and the introduction of different substituents, which can significantly alter the chemical properties and biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets . The antimicrobial activities of pyridine-2-carboxylic acid derivatives were found to be very active against both Gram-positive and Gram-negative bacteria , suggesting that "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" may also exhibit similar biological properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research conducted by Sun Xiao-hong (2012) explored the synthesis conditions of a related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, indicating a total yield of not less than 75% under optimal conditions. This study also highlighted the antibacterial activity of the synthesized product, particularly against microorganisms causing plant diseases (Sun Xiao-hong, 2012).

Antiviral and Anti-Inflammatory Applications

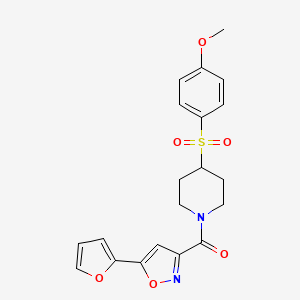

A study by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) synthesized novel compounds from visnaginone and khellinone derivatives, including 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid. These compounds displayed significant anti-inflammatory and analgesic activities, with notable COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Ö. Tamer et al. (2018) examined derivatives of pyridine-2-carboxylic acid, including 4-methoxy-pyridine-2-carboxylic acid, for their antimicrobial activities. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

DNA Interactions

The same study by Ö. Tamer et al. also explored the DNA interactions of these compounds, providing insights into their potential applications in biotechnology and medicinal chemistry (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Nonlinear Optical Properties

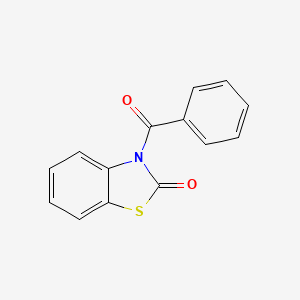

Research by A. Hussain et al. (2020) on thiopyrimidine derivatives, including 4-((4-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine, revealed their potential in nonlinear optics (NLO) applications. This study highlighted the significance of the pyrimidine ring in the development of materials for NLO and other hi-tech applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-4-5-14-6-2-3-9-7(10-6)8(11)12/h2-3H,4-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIWCJQDZUWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)